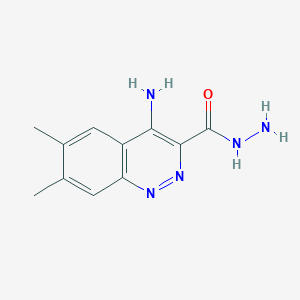
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a cinnoline ring system substituted with amino, methyl, and hydrazide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions, often using reagents such as methyl iodide and ammonia.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted cinnoline derivatives.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-cinnolinecarboxylic acid derivatives: These compounds share a similar cinnoline ring system but differ in the nature and position of substituents.
Pyrimido[5,4-c]cinnolines: These compounds have a fused pyrimidine ring, offering different chemical and biological properties.
Triazepino[7,6-c]cinnoline: These compounds contain an additional triazepine ring, leading to unique reactivity and applications.
Uniqueness
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
612511-93-0 |
|---|---|
Fórmula molecular |
C11H13N5O |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-amino-6,7-dimethylcinnoline-3-carbohydrazide |
InChI |
InChI=1S/C11H13N5O/c1-5-3-7-8(4-6(5)2)15-16-10(9(7)12)11(17)14-13/h3-4H,13H2,1-2H3,(H2,12,15)(H,14,17) |
Clave InChI |
QZVVPAJJZKPDOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=NC(=C2N)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
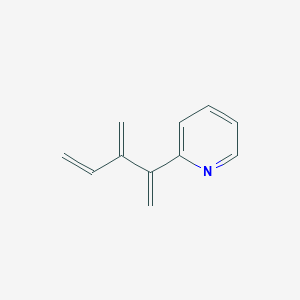
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)

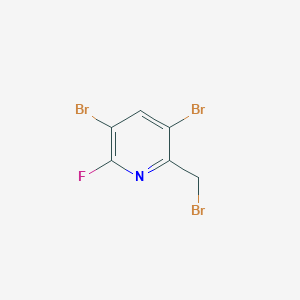
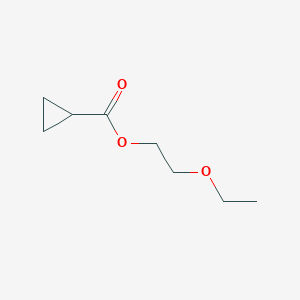

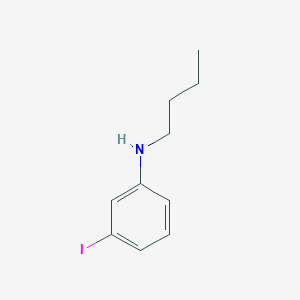
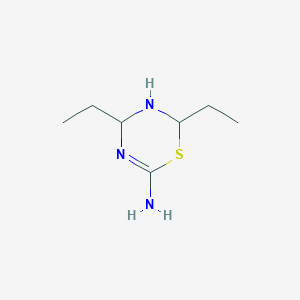
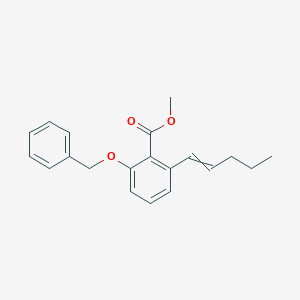
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
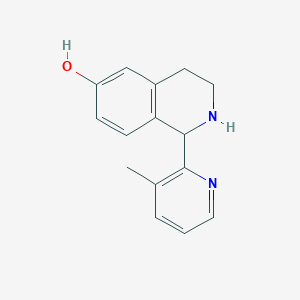
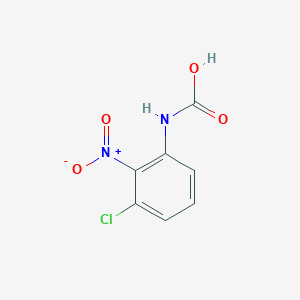
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
